molecular formula C16H14N2O2S B12934413 N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide CAS No. 919103-47-2

N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide

Cat. No.: B12934413
CAS No.: 919103-47-2
M. Wt: 298.4 g/mol
InChI Key: JMFQOIFEZPRRSG-UHFFFAOYSA-N
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Description

N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide typically involves the reaction of 2-oxoindoline-6-thiol with N-methylbenzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzamides and indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound has been shown to induce apoptosis by activating caspase enzymes, particularly caspase-3 . This leads to the programmed cell death of cancer cells, making it a promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide stands out due to its unique combination of the indole core with a thioether linkage and a benzamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

919103-47-2

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-methyl-2-[(2-oxo-1,3-dihydroindol-6-yl)sulfanyl]benzamide

InChI

InChI=1S/C16H14N2O2S/c1-17-16(20)12-4-2-3-5-14(12)21-11-7-6-10-8-15(19)18-13(10)9-11/h2-7,9H,8H2,1H3,(H,17,20)(H,18,19)

InChI Key

JMFQOIFEZPRRSG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(CC(=O)N3)C=C2

Origin of Product

United States

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